1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)11-1-3-12(4-2-11)21-14(24)19-7-8-22-9-10-23-13(22)5-6-20-23/h1-6,9-10H,7-8H2,(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSVWUBCYHNLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to exhibit various biological activities. The compound’s interaction with its targets and the resulting changes would need to be determined through further study.
Biochemical Analysis
Biochemical Properties
This compound has been studied for its potential as an inhibitor of mTOR, a key protein involved in cell growth and proliferation. It interacts with the mTOR protein, potentially affecting its function
Cellular Effects
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has shown significant anti-proliferative activity against non-small cell lung cancer A549 and H460. It has been observed to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with mTOR. It acts as an ATP-competitive inhibitor, potentially disrupting the function of mTOR and affecting cell proliferation
Temporal Effects in Laboratory Settings
It has shown significant anti-proliferative activity in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has shown obvious anticancer effects in established nude mice A549 xenograft model.
Biological Activity
The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is part of a class of compounds known as imidazo[1,2-b]pyrazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features an imidazo[1,2-b]pyrazole core linked to a trifluoromethylphenyl urea moiety. This unique combination is believed to enhance its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole scaffolds exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation pathways. In vitro studies have demonstrated that related compounds can achieve IC50 values in the low micromolar range against COX-2, suggesting a strong potential for anti-inflammatory applications .
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.02 - 0.04 | |
| Other Pyrazole Derivatives | 0.034 - 0.052 |
Anticancer Activity
The imidazo[1,2-b]pyrazole derivatives have also been evaluated for anticancer properties. Studies have shown that certain derivatives inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as PI3K/Akt/mTOR .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : Some studies suggest that imidazo[1,2-b]pyrazole derivatives can trigger apoptosis in cancer cells through intrinsic pathways.
- Signal Transduction Modulation : The compound may interact with various signaling pathways involved in cell growth and survival.
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-b]pyrazole derivatives:
- A study by Abdellatif et al. demonstrated that a series of pyrazole derivatives exhibited high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM . These findings suggest that modifications to the imidazo[1,2-b]pyrazole structure can significantly enhance anti-inflammatory potency.
- Another research effort focused on synthesizing novel pyrazole derivatives and evaluating their anticancer activities against various cell lines. The results indicated that some compounds displayed significant cytotoxicity at low concentrations, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional attributes are compared below with analogs from diverse chemical classes, focusing on core heterocycles, substituents, and physicochemical properties.
Structural Analogues with Urea and Pyrazole/Imidazole Moieties
Table 1: Key Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations
Core Heterocycles: The imidazo[1,2-b]pyrazole core in the target compound distinguishes it from pyrazole (9a), thiazole (8j), and isoquinoline (A-425619) derivatives.
Substituent Effects :
- The 4-(trifluoromethyl)phenyl group in the target compound is a critical feature shared with A-425619 and 8j . Trifluoromethyl groups improve metabolic stability and membrane permeability due to their lipophilic and electron-withdrawing nature.
- Methoxy (e.g., ) and chloromethyl (e.g., ) substituents alter electronic profiles: methoxy donates electrons (increasing solubility), while chloromethyl introduces reactivity for further derivatization.
Molecular Weight and Pharmacokinetics: The target compound (337.30 g/mol) is smaller than thiazole (8j, ~412 g/mol) and thiophene (, 380.40 g/mol) analogs, suggesting better compliance with Lipinski’s rule for oral bioavailability. Bulky substituents (e.g., isoquinoline in A-425619) may hinder blood-brain barrier penetration but improve target affinity .
Synthetic Considerations :
Research Implications and Limitations
- Pharmacological Potential: The target’s balanced molecular weight and trifluoromethyl/urea motifs position it as a promising candidate for enzyme inhibition studies, though biological data are absent in the provided evidence.
- Limitations : Missing data (e.g., melting points, yields) and direct activity comparisons restrict a full structure-activity relationship (SAR) analysis. Further studies should explore synthesis optimization and in vitro screening.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions involving heterocyclic intermediates. For example, palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) is effective for introducing aryl groups to imidazo[1,2-b]pyrazole cores, as demonstrated in similar triazole- and urea-containing compounds . Temperature (e.g., 40–100°C) and solvent systems (e.g., iHex/EtOAc with NEt₃) critically impact purity and yield. Column chromatography with silica gel is recommended for purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm urea C=O stretching (~1650 cm⁻¹) and NH vibrations (~3340 cm⁻¹) .
- ¹H/¹³C NMR to verify aromatic protons (δ 7.5–8.6 ppm) and trifluoromethyl group integration .
- ESI-MS for molecular weight confirmation (e.g., observed m/z 458.49 vs. calculated 458.08 in related urea derivatives) .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer :
- Avoid inhalation and skin contact due to respiratory toxicity (Category 3) and skin/eye irritation (Category 2A/2) .
- Use fume hoods, PPE (gloves, goggles), and ventilated storage. In case of exposure, rinse skin/eyes with water and seek medical evaluation .
Advanced Research Questions
Q. What biological targets or pathways are associated with this compound, and how can its activity be optimized?
- Methodological Answer : The trifluoromethylphenyl and imidazo[1,2-b]pyrazole moieties suggest potential kinase or GPCR modulation, similar to Sorafenib analogs targeting cancer pathways . To optimize activity:
- Perform SAR studies by modifying the ethyl linker length or substituting the trifluoromethyl group (e.g., with Cl or OCF₃) .
- Screen against panels of enzymes (e.g., phosphodiesterases or TNF-α inducers) using fluorescence polarization assays .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, TNF-α induction efficacy may differ between HEK293 and HeLa cells .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results .
- Apply statistical tools (e.g., ANOVA) to distinguish assay-specific artifacts from true biological effects.
Q. What strategies mitigate challenges in achieving high aqueous solubility for in vivo studies?
- Methodological Answer :
- Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring while monitoring logP values .
- Use prodrug approaches (e.g., esterification of urea NH groups) to enhance solubility, followed by enzymatic cleavage in vivo .
- Employ nanoparticle encapsulation with PEGylated carriers to improve bioavailability .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer :
- Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., VEGFR2 or TRPV1) to identify key binding residues .
- Apply MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
- Use QSAR models to predict off-target effects and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
